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Compound of Interest

Compound Name: 2,2-Dimethylsuccinic anhydride

Cat. No.: B094382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and supporting data for the synthesis of

Bevirimat analogues, a class of promising anti-HIV maturation inhibitors. The central building

block for these syntheses is 2,2-dimethylsuccinic anhydride, which is esterified to the C-3

hydroxyl group of a betulinic acid scaffold. This guide covers the synthesis of the anhydride, its

coupling to various betulinic acid derivatives, and the biological evaluation of the resulting

analogues.

Introduction
Bevirimat (3-O-(3′,3′-dimethylsuccinyl)-betulinic acid) was the first-in-class HIV maturation

inhibitor to enter clinical trials.[1] It exhibits a novel mechanism of action by binding to the HIV-1

Gag polyprotein and inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1), a critical

step in the maturation of infectious virions.[2][3] This disruption leads to the release of

immature, non-infectious viral particles.[4] While Bevirimat showed promise, its efficacy was

limited in some patients due to naturally occurring polymorphisms in the Gag sequence.[1] This

has spurred the development of novel Bevirimat analogues with improved potency and broader

activity against resistant strains. A key synthetic step in the creation of these analogues is the

introduction of the 3',3'-dimethylsuccinyl moiety at the C-3 position of the betulinic acid core, a

reaction accomplished using 2,2-dimethylsuccinic anhydride.[5][6]
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This section details the experimental procedures for the synthesis of 2,2-dimethylsuccinic
anhydride and its subsequent use in the preparation of Bevirimat analogues.

Synthesis of 2,2-Dimethylsuccinic Anhydride
2,2-Dimethylsuccinic anhydride serves as the key reagent for introducing the

dimethylsuccinyl group. It can be synthesized from 2,2-dimethylsuccinic acid through

dehydration.

Materials:

2,2-Dimethylsuccinic acid

Acetic anhydride

Round-bottom flask

Reflux condenser

Heating mantle

Vacuum distillation apparatus

Procedure:

In a round-bottom flask, combine 50 g of 2,2-dimethylsuccinic acid with 70 ml of acetic

anhydride.

Heat the mixture to 140°C and maintain it under reflux for 3 hours.[1]

After the reaction is complete, allow the mixture to cool.

Remove the excess acetic acid and acetic anhydride under reduced pressure.

The resulting residue is then purified by vacuum distillation to yield 2,2-dimethylsuccinic
anhydride.[1]
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Parameter Value

Yield 37 g

Purity >98%

Melting Point 29-31 °C

Boiling Point 219-220 °C

General Protocol for the Synthesis of Bevirimat
Analogues
The synthesis of Bevirimat analogues typically involves a two-step process: modification of the

C-28 carboxylic acid of betulinic acid, followed by the esterification of the C-3 hydroxyl group

with 2,2-dimethylsuccinic anhydride.

Step 1: Modification of the C-28 Position of Betulinic Acid (General Scheme)

The C-28 carboxylic acid of betulinic acid can be modified to introduce a variety of functional

groups, such as amides or esters, to explore structure-activity relationships. A general

procedure for amidation is provided below.

Materials:

Betulinic acid 3-O-acetate

Oxalyl chloride

Desired amine (e.g., 1-Boc-piperazine)

Triethylamine (Et3N)

Dichloromethane (DCM)

Procedure:

Activate the C-28 carboxylic acid of betulinic acid 3-O-acetate with oxalyl chloride in DCM.
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React the resulting acyl chloride with the desired amine in the presence of a base like

triethylamine to form the C-28 amide.[7][8]

The 3-O-acetate group is then typically hydrolyzed using a base such as sodium hydroxide

(NaOH) to free the C-3 hydroxyl group for the subsequent esterification.[6]

Step 2: Esterification of the C-3 Hydroxyl Group with 2,2-Dimethylsuccinic Anhydride

This is the key step where the 2,2-dimethylsuccinyl moiety is introduced.

Materials:

C-28 modified betulinic acid derivative (from Step 1)

2,2-Dimethylsuccinic anhydride

4-Dimethylaminopyridine (DMAP)

Pyridine

Microwave reactor (optional, but can accelerate the reaction)

Procedure:

Dissolve the C-28 modified betulinic acid derivative in pyridine.

Add 2,2-dimethylsuccinic anhydride and a catalytic amount of DMAP.

Heat the reaction mixture. A common method is using a microwave reactor at 140-160°C for

1-2 hours.[9][10]

After the reaction is complete, the mixture is worked up, typically involving neutralization,

extraction with an organic solvent, and purification by column chromatography to yield the

final Bevirimat analogue.[6]
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The following tables summarize the biological activity of selected Bevirimat analogues

synthesized using the described methods. The data is presented as the half-maximal inhibitory

concentration (IC50) against wild-type (WT) HIV-1 and, where available, against Bevirimat-

resistant strains, as well as the 50% cytotoxic concentration (CC50).

Table 1: Anti-HIV Activity of C-28 Modified Bevirimat Analogues

Compound
C-28
Modification

IC50 (µM) vs.
NL4-3 (WT)

IC50 (µM) vs.
NL4-3/V370A
(Resistant)

CC50 (µM)

Bevirimat (BVM) Carboxylic acid 0.076 >6.8 29

Analogue 1
ω-aminoalkanoic

acid spacer
0.01 - 0.05 - -

Analogue 2

1,ω-

diaminoalkane

spacer

0.01 - 0.05 - -

Compound 18c
Caffeic acid

derivative
0.019 0.13 >10

Compound 41 Piperazine amide 0.0059 - -

Data compiled from multiple sources.[1][9][11]

Table 2: Anti-HIV Activity of Phosphorus-Containing Bevirimat Analogues

Compound Modification IC50 (µM) CC50 (µM)
Selectivity
Index
(CC50/IC50)

Bevirimat (BVM) - 0.03 29 967

Compound 14a

30-

diethylphosphon

ate

0.02 68 3450
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Data from[10][12].

Visualizations
HIV Gag Polyprotein Processing Pathway and
Bevirimat's Mechanism of Action
The following diagram illustrates the sequential cleavage of the HIV Gag polyprotein by the

viral protease, a process essential for viral maturation. Bevirimat and its analogues intervene

by specifically blocking the cleavage between the capsid (CA) and spacer peptide 1 (SP1).

Protease-mediated Cleavage

Gag Polyprotein MA-CA-SP1-NC-SP2-p6
Initial Cleavage

Matrix (MA)

Capsid-SP1 (p25)

Nucleocapsid (NC)

p6

Capsid (CA, p24)

Final Cleavage Step

SP1

Bevirimat Analogues
Inhibits Cleavage

Click to download full resolution via product page

Caption: HIV Gag processing and the inhibitory action of Bevirimat.

General Synthetic Workflow for Bevirimat Analogues
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The diagram below outlines the general synthetic route to Bevirimat analogues, starting from

betulinic acid.

Betulinic Acid

Protection of C-3 OH
(e.g., Acetylation)

Modification of C-28 COOH
(e.g., Amidation, Esterification)

Deprotection of C-3 OH

Esterification with
2,2-Dimethylsuccinic Anhydride

Bevirimat Analogue

Click to download full resolution via product page

Caption: Synthetic workflow for Bevirimat analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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